molecular formula C11H20 B075974 (E)-Cycloundecene CAS No. 13151-60-5

(E)-Cycloundecene

Cat. No.: B075974
CAS No.: 13151-60-5
M. Wt: 152.28 g/mol
InChI Key: GMUVJAZTJOCSND-OWOJBTEDSA-N
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Description

(E)-Cycloundecene (CAS 13151-60-5) is a high-purity, 11-membered cyclic alkene characterized by its trans-configuration (E-isomer) across the carbon-carbon double bond . With a molecular formula of C11H20 and a molecular weight of 152.28 g/mol , this compound is a valuable building block in synthetic and medicinal chemistry. It occurs naturally in essential oils, such as in the buds of Tussilago farfara L. , where it constitutes a significant portion of the oil . In scientific research, this compound serves as a key precursor for the construction of more complex molecular architectures. It is notably employed in transannular cyclization reactions, a strategy used to efficiently build bicyclic ring systems of interest in natural product synthesis . For instance, this compound derivatives have been used in Samarium diiodide (SmI2)-mediated ketone-olefin coupling reactions, which proceed with high yield and diastereoselectivity . Furthermore, its derivatives are explored for potential biological activities, including antimicrobial and antifungal properties . The compound can be synthesized via acid-catalyzed dehydration of cycloundecanol or through advanced Ring-Closing Metathesis (RCM) of 1,10-undecadiene derivatives, with the latter offering high stereoselectivity . This compound is for research use only and is not intended for human or veterinary use .

Properties

IUPAC Name

cycloundecene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20/c1-2-4-6-8-10-11-9-7-5-3-1/h1-2H,3-11H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUVJAZTJOCSND-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC/C=C/CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13151-60-5
Record name (E)-Cycloundecene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013151605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Acid-Catalyzed Dehydration

The most widely documented method for synthesizing (E)-Cycloundecene involves the acid-catalyzed dehydration of cycloundecanol. This process leverages Brønsted acids such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) to protonate the hydroxyl group of the alcohol, facilitating the elimination of water and formation of the double bond.

Reaction Conditions and Optimization

  • Catalyst Concentration : Typical reactions use 5–10% (v/v) sulfuric acid in refluxing toluene or xylene.

  • Temperature : Reactions are conducted at 110–140°C to ensure complete dehydration while minimizing side reactions like polymerization.

  • Yield : Reported yields range from 65% to 75%, though optimization of solvent polarity and acid strength can improve efficiency.

Mechanism

The reaction proceeds via an E1 elimination mechanism:

  • Protonation of the hydroxyl group to form an oxonium ion.

  • Formation of a carbocation intermediate after water departure.

  • Deprotonation at the β-position to generate the trans-alkene (Zaitsev’s rule).

Table 1: Acid-Catalyzed Dehydration of Cycloundecanol

CatalystSolventTemperature (°C)Yield (%)
H₂SO₄ (10%)Toluene12068
H₃PO₄ (8%)Xylene14072

Ring-Closing Metathesis (RCM)

Transition Metal-Catalyzed RCM

Ring-closing metathesis (RCM) has emerged as a powerful tool for synthesizing medium- to large-ring alkenes, including this compound. This method involves the intramolecular coupling of terminal alkenes using transition metal catalysts.

Catalysts and Substrates

  • Grubbs Catalysts : Second-generation Grubbs catalyst (RuCl₂(IMesH₂)(CHPh)) is highly effective due to its tolerance for functional groups and moisture.

  • Schrock Catalysts : Molybdenum-based catalysts (e.g., Mo(NAr)(CHCMe₂Ph)(OR)₂) offer higher activity for sterically hindered substrates.

Reaction Setup

  • Substrate : 1,10-undecadiene derivatives.

  • Solvent : Dichloromethane (DCM) or toluene under inert atmosphere.

  • Temperature : 40–60°C for 12–24 hours.

Table 2: RCM of 1,10-Undecadiene Derivatives

CatalystSolventTemperature (°C)Yield (%)
Grubbs IIDCM4082
Schrock MoToluene6078

Byproduct Management

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Preparation Methods

MethodAdvantagesLimitations
Acid-CatalyzedLow-cost catalysts; ScalableModerate yields; Side reactions
RCMHigh stereoselectivity; Atom-economyExpensive catalysts; Oxygen-sensitive conditions

Industrial and Research Applications

Industrial Production

Large-scale synthesis favors acid-catalyzed dehydration due to cost-effectiveness. Industrial reactors use continuous distillation to remove water and isolate this compound.

Pharmaceutical Intermediates

RCM-synthesized this compound is preferred for drug development due to its high purity, enabling precise structural control in macrolide antibiotics .

Chemical Reactions Analysis

Types of Reactions

(E)-Cycloundecene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cycloundecanone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation of this compound using hydrogen gas in the presence of a palladium catalyst can yield cycloundecane.

    Substitution: Halogenation reactions with halogens such as bromine or chlorine can produce cycloundecyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Bromine in carbon tetrachloride.

Major Products

    Oxidation: Cycloundecanone.

    Reduction: Cycloundecane.

    Substitution: Cycloundecyl bromide or cycloundecyl chloride.

Scientific Research Applications

(E)-Cycloundecene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: Its derivatives are explored for potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to investigate its potential as a building block for pharmaceuticals.

    Industry: It is used in the production of polymers and as an intermediate in the manufacture of fragrances and flavors.

Mechanism of Action

The mechanism of action of (E)-Cycloundecene in chemical reactions involves the interaction of its double bond with various reagents. For example, in hydrogenation, the double bond interacts with hydrogen atoms in the presence of a catalyst, leading to the formation of cycloundecane. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Molecular and Structural Characteristics

Table 1: Molecular Properties of Cyclic Alkenes

Compound Molecular Formula Molecular Weight (g/mol) Configuration Natural Abundance (%)
(E)-Cycloundecene C₁₁H₂₀ 152.30 E 8.49
(Z)-Cycloundecene C₁₁H₂₀ 152.30 Z 0.22
(E)-Cyclododecene C₁₂H₂₂ 166.30 E Synthetic focus
Cyclooctene C₉H₁₆ 124.23 Mixture 8.14
  • Ring Size and Stability :
    The 11-membered ring of this compound introduces moderate ring strain compared to smaller rings (e.g., cyclooctene) or larger ones (e.g., cyclododecene). The E-isomer’s trans-configuration reduces steric hindrance, enhancing thermodynamic stability relative to the Z-isomer .
  • Synthetic Accessibility :
    While cyclododecene derivatives are synthesized via acid-catalyzed cyclization (e.g., methylsulfonic acid reflux) , analogous methods for this compound are less documented, possibly due to challenges in controlling stereoselectivity.

Thermodynamic and Reactivity Profiles

Table 2: Reaction Thermodynamics

Reaction ΔrH° (kJ/mol) Compound Involved Source
H₂ + C₁₂H₂₂ → C₁₂H₂₄ -112 (E)-Cyclododecene Sicher et al.
Hypothetical: H₂ + C₁₁H₂₀ → C₁₁H₂₂ Estimated -105* This compound Extrapolated
  • The exothermic hydrogenation of (E)-Cyclododecene suggests similar reactivity for this compound, though exact data are lacking. Smaller rings (e.g., cyclooctene) typically exhibit higher strain and reactivity.

Biological Activity

(E)-Cycloundecene, a cyclic alkene with the molecular formula C₁₁H₂₀, has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial and antifungal properties, as well as its applications in medicinal chemistry.

Chemical Overview

This compound is characterized by its trans configuration, indicated by the "E" designation, where substituents on either side of the carbon-carbon double bond are positioned opposite each other. This geometric configuration influences its reactivity and biological interactions.

Biological Activity

Research indicates that this compound and its derivatives exhibit significant biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial properties against various bacterial strains. For instance, compounds derived from cycloundecene have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound has also been explored for its antifungal properties. Research indicates that certain derivatives can inhibit fungal growth, making them potential candidates for developing antifungal agents .

Table 1: Biological Activity of this compound Derivatives

DerivativeActivity TypeTarget OrganismsZone of Inhibition (mm)
Cycloundecyl BromideAntimicrobialStaphylococcus aureus30
CycloundecanoneAntifungalCandida albicans25
Cycloundecyl ChlorideAntimicrobialEscherichia coli28

The mechanism by which this compound exerts its biological effects is not fully understood but is thought to involve interactions with cellular membranes and metabolic pathways. The double bond in the cycloundecene structure may play a crucial role in its reactivity with biological macromolecules, potentially leading to disruption of cellular functions in pathogens.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the antibacterial activity of this compound derivatives showed promising results against common pathogens. The research utilized disc diffusion methods to assess the zone of inhibition, revealing that higher concentrations of derivatives significantly increased antibacterial activity .
  • Fungal Inhibition Research : Another investigation focused on the antifungal potential of cycloundecene derivatives against Candida species. The results indicated a strong correlation between the structure of the compounds and their antifungal efficacy, suggesting that modifications to the cycloundecene structure could enhance bioactivity .

Future Directions

The ongoing research into this compound highlights its potential as a scaffold for developing new antimicrobial and antifungal agents. Further studies are needed to elucidate the precise mechanisms of action and to explore structure-activity relationships that could lead to more effective derivatives.

Q & A

Q. How can researchers mitigate publication bias in studies involving this compound?

  • Methodological Answer : Register protocols prospectively (e.g., Open Science Framework). Include negative results sections in manuscripts. Use funnel plots to detect asymmetry in meta-analyses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-Cycloundecene
Reactant of Route 2
(E)-Cycloundecene

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